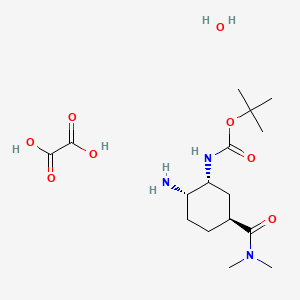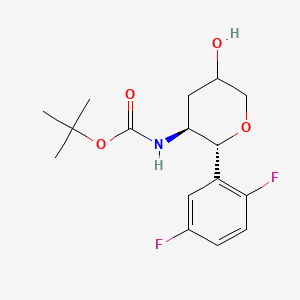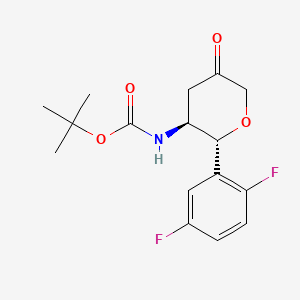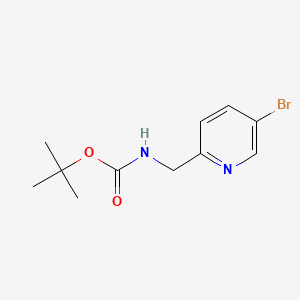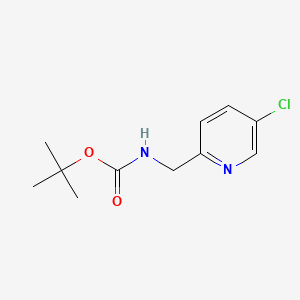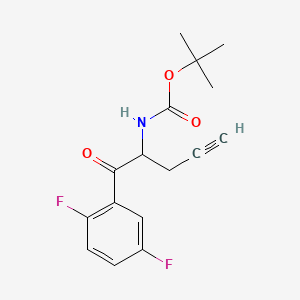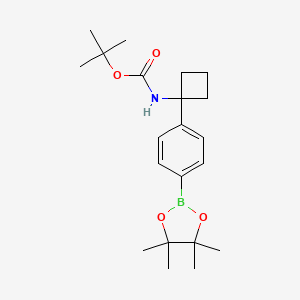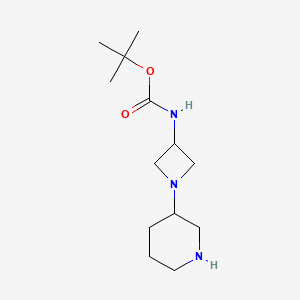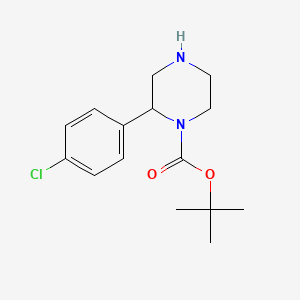
Tert-Butyl-2-(4-Chlorphenyl)piperazin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 769944-39-0 . It has a molecular weight of 296.8 and its linear formula is C15H21ClN2O2 .
Physical And Chemical Properties Analysis
Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate has a molecular weight of 296.8 . Its linear formula is C15H21ClN2O2 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Synthese neuer organischer Verbindungen
“Tert-Butyl-2-(4-Chlorphenyl)piperazin-1-carboxylat” kann als nützlicher Baustein oder Zwischenprodukt bei der Synthese mehrerer neuer organischer Verbindungen dienen .
Herstellung von Amiden
Diese Verbindung kann bei der Herstellung von Amiden verwendet werden . Amide haben eine breite Palette von Anwendungen in der pharmazeutischen Industrie und werden bei der Synthese einer Vielzahl von Medikamenten verwendet.
Herstellung von Sulfonamiden
Sulfonamide sind eine weitere Klasse von Verbindungen, die mit “this compound” als Ausgangsmaterial synthetisiert werden können . Sulfonamide werden zur Behandlung von bakteriellen Infektionen eingesetzt.
Herstellung von Mannich-Basen
Mannich-Basen können auch unter Verwendung dieser Verbindung hergestellt werden . Diese Basen werden bei der Synthese verschiedener Pharmazeutika verwendet und haben sich bei der Behandlung verschiedener Krankheiten als vielversprechend erwiesen.
Herstellung von Schiff'schen Basen
Schiff'sche Basen sind eine weitere Klasse von Verbindungen, die mit "this compound" synthetisiert werden können . Diese Basen haben eine breite Palette von Anwendungen, darunter als Liganden in der Koordinationschemie und als Zwischenprodukte in der organischen Synthese.
Herstellung von Thiazolidinonen
Thiazolidinone können unter Verwendung dieser Verbindung synthetisiert werden . Thiazolidinone sind eine Klasse von Verbindungen, die sich bei der Behandlung verschiedener Krankheiten, darunter Krebs und Diabetes, als vielversprechend erwiesen haben.
Herstellung von Azetidinonen
Azetidinone sind eine weitere Klasse von Verbindungen, die mit "this compound" synthetisiert werden können . Azetidinone werden bei der Synthese verschiedener Pharmazeutika verwendet und haben sich bei der Behandlung verschiedener Krankheiten als vielversprechend erwiesen.
Herstellung von Imidazolinonen
Imidazolinone können auch unter Verwendung dieser Verbindung hergestellt werden . Imidazolinone sind eine Klasse von Verbindungen, die sich bei der Behandlung verschiedener Krankheiten, darunter Krebs und Diabetes, als vielversprechend erwiesen haben.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit antibacterial activities against gram-positive and gram-negative strains .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to their antimicrobial effects .
Pharmacokinetics
The compound’s lipophilicity, as indicated by its log po/w value of 258, suggests that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit antibacterial activities .
Action Environment
The action, efficacy, and stability of Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability .
Eigenschaften
IUPAC Name |
tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-10-13(18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPYEMNCKKTEFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659466 | |
| Record name | tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
769944-39-0 | |
| Record name | tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

